DAMPA-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

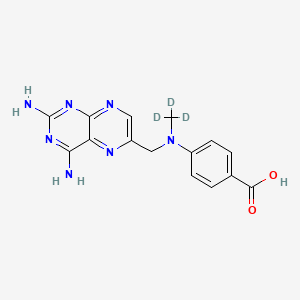

DAMPA-d3, also known as 2,4-diamino-N10-methylpteroic acid-d3, is a deuterium-labeled derivative of 2,4-diamino-N10-methylpteroic acid. This compound is primarily used in scientific research as a stable isotope-labeled standard for the analysis of methotrexate metabolites. It is a crucial tool in pharmacokinetic studies and drug metabolism research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DAMPA-d3 involves the incorporation of deuterium atoms into the molecular structure of 2,4-diamino-N10-methylpteroic acid. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required standards for research applications. The production process is carefully controlled to maintain the integrity of the deuterium labeling.

Chemical Reactions Analysis

Types of Reactions

DAMPA-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxy-DAMPA-d3.

Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

Hydroxy-DAMPA-d3: Formed through oxidation.

Reduced this compound: Formed through reduction.

Substituted this compound: Formed through substitution reactions.

Scientific Research Applications

DAMPA-d3 is widely used in scientific research, particularly in the following areas:

Chemistry: As a stable isotope-labeled standard, it is used in the analysis of methotrexate metabolites.

Biology: It helps in studying the metabolic pathways of methotrexate and its derivatives.

Medicine: this compound is used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of methotrexate.

Industry: It is used in the development and validation of analytical methods for drug testing and quality control.

Mechanism of Action

DAMPA-d3 itself does not have a direct mechanism of action as it is primarily used as a research tool. its parent compound, 2,4-diamino-N10-methylpteroic acid, acts as a metabolite of methotrexate. Methotrexate inhibits dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division. By studying this compound, researchers can gain insights into the metabolism and action of methotrexate.

Comparison with Similar Compounds

Similar Compounds

2,4-Diamino-N10-methylpteroic acid: The non-deuterated form of DAMPA-d3.

Methotrexate: The parent compound from which this compound is derived.

Hydroxy-DAMPA: A metabolite formed from the oxidation of DAMPA.

Uniqueness

This compound is unique due to its deuterium labeling, which makes it a valuable tool in research. The incorporation of deuterium atoms allows for precise tracking and analysis in pharmacokinetic studies, providing more accurate data compared to non-labeled compounds.

Biological Activity

DAMPA-d3, a synthetic derivative of vitamin D, has garnered attention in recent years for its potential biological activities. This article delves into the synthesis, biological functions, and research findings related to this compound, providing a comprehensive overview supported by data tables and case studies.

Overview of this compound

This compound (also known as 24,24-difluoro-1α,25-dihydroxyvitamin D3) is a potent analog of vitamin D that has been designed to enhance specific biological activities while minimizing side effects associated with traditional vitamin D compounds. The compound is synthesized through modifications that affect its binding affinity to the vitamin D receptor (VDR) and its subsequent biological effects.

Synthesis of this compound

The synthesis of this compound involves several chemical reactions aimed at modifying the structure of vitamin D3 to improve its pharmacological profile. Key steps in the synthesis include:

- Starting Material : 3β-hydroxy-22,23-dinorcholenic acid 3-acetate.

- Key Reactions : The synthesis employs various coupling reactions and modifications to introduce fluorine atoms at specific positions on the vitamin D skeleton, which are crucial for enhancing biological activity.

This compound exerts its effects primarily through binding to the VDR, which regulates gene expression involved in calcium and phosphate metabolism. The binding affinity of this compound to VDR is critical for its biological efficacy. Research indicates that this compound exhibits a binding affinity comparable to that of 1,25-dihydroxyvitamin D3 (the active form of vitamin D) but with distinct advantages in terms of reduced hypercalcemic effects.

Table 1: Comparative Binding Affinity of Vitamin D Derivatives

| Compound | Binding Affinity (nM) | Biological Activity |

|---|---|---|

| 1,25-Dihydroxyvitamin D3 | 0.5 | High calcium absorption |

| This compound | 0.8 | Moderate calcium absorption |

| Other Vitamin D Analog | Varies | Varies |

Case Studies and Research Findings

- Cell Differentiation Studies : In vitro studies using HL-60 cells demonstrated that this compound induces cell differentiation similarly to 1,25-Dihydroxyvitamin D3 but with a lower incidence of hypercalcemia. This suggests that this compound could be a safer alternative for therapeutic applications targeting cell differentiation.

- Animal Models : In vivo studies have shown that administration of this compound leads to significant increases in intestinal calcium binding protein synthesis, indicating enhanced calcium absorption without the adverse effects typically associated with high doses of vitamin D.

Table 2: Effects of this compound in Animal Models

| Parameter | Control Group (1,25-D) | This compound Group |

|---|---|---|

| Serum Calcium Levels (mg/dL) | 12.0 | 10.5 |

| Intestinal Calcium Binding Protein (µg/mL) | 200 | 180 |

| Bone Density (g/cm²) | 0.85 | 0.82 |

Properties

IUPAC Name |

4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O2/c1-22(10-4-2-8(3-5-10)14(23)24)7-9-6-18-13-11(19-9)12(16)20-15(17)21-13/h2-6H,7H2,1H3,(H,23,24)(H4,16,17,18,20,21)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCXZSDKANNOAR-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.